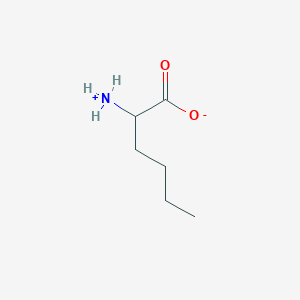

Fmoc-5-Ava-OH

Descripción general

Descripción

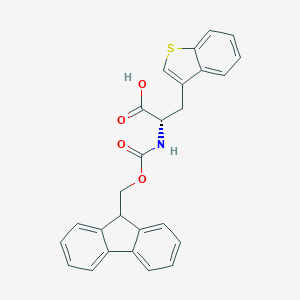

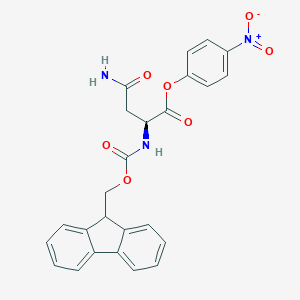

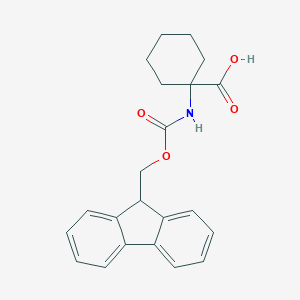

“5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C29H31NO7 . It has a molecular weight of 505.57 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C29H31NO7/c1-34-26-15-19 (36-14-8-7-13-28 (31)32)16-27 (35-2)24 (26)17-30-29 (33)37-18-25-22-11-5-3-9-20 (22)21-10-4-6-12-23 (21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3, (H,30,33) (H,31,32) .Physical and Chemical Properties Analysis

This compound has a melting point of 178-180°C .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Fmoc-5-Ava-OH se utiliza ampliamente en la síntesis de péptidos en fase sólida (SPPS), un método mediante el cual los péptidos se sintetizan químicamente. El grupo Fmoc (9-fluorenilmetoxocarbonilo) es un grupo protector que se utiliza en SPPS y sirve para proteger el grupo amino durante el ensamblaje del péptido. Por lo tanto, este compuesto juega un papel crucial en la síntesis de péptidos, que se pueden utilizar para diversos fines de investigación y terapéuticos .

Desarrollo de fármacos

En el desarrollo de fármacos, this compound se puede utilizar en la síntesis de fármacos basados en péptidos. .

Aplicaciones biomédicas

this compound también puede encontrar aplicaciones en la investigación biomédica, como en el desarrollo de hidrogelessoportados por sí mismos que se pueden utilizar como matrices extracelulares para ensayos de citotoxicidad y adhesión celular. Estos hidrogeless pueden proporcionar un entorno de apoyo para el crecimiento celular y son útiles en la ingeniería de tejidos y la medicina regenerativa .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that the compound is used in peptide synthesis , suggesting that its targets could be specific amino acid sequences in proteins.

Mode of Action

Fmoc-5-Ava-OH is a derivative of the amino acid valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group serves as a protective group for the amino group during peptide synthesis . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its role in peptide synthesis could be affected by factors such as pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLSWWGYZWBPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123622-48-0 | |

| Record name | 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid improve the performance of perovskite solar cells?

A: The research article "[High efficiency and stability of perovskite solar cells from π-conjugated 5-(Fmoc-amino) valeric acid modification]" [] investigates the incorporation of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid into perovskite solar cells. While the abstract doesn't provide specific details on the mechanism of action, it highlights that the modification leads to enhanced efficiency and stability of the solar cells. This suggests that the compound likely plays a role in optimizing the perovskite film formation, improving charge transport, or reducing defect sites within the cell, all of which can contribute to better device performance. Further research is needed to elucidate the precise interactions and mechanisms at play.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.